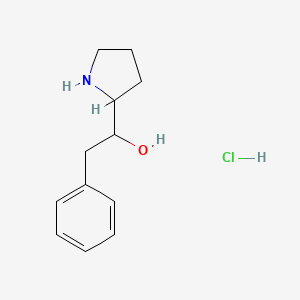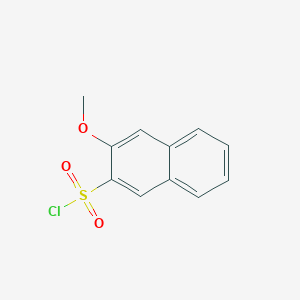
3-Methoxynaphthalene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxynaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C11H9ClO3S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group at the third position and a sulfonyl chloride group at the second position of the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methoxynaphthalene-2-sulfonyl chloride can be synthesized through the sulfonylation of 3-methoxynaphthalene. The reaction typically involves the use of chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process can be summarized as follows:
Starting Material: 3-Methoxynaphthalene
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is carried out under controlled temperature conditions to prevent decomposition or side reactions. The mixture is usually stirred at a low temperature (0-5°C) and then gradually warmed to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxynaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other electrophiles in the presence of suitable catalysts.
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used as catalysts.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate the substitution reaction.
Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent under anhydrous conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted naphthalenes depending on the electrophile used.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: The major product is 3-methoxynaphthalene-2-sulfonyl.
Applications De Recherche Scientifique
3-Methoxynaphthalene-2-sulfonyl chloride has several applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-methoxynaphthalene-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxynaphthalene-2-sulfonyl chloride: Similar structure with the methoxy group at the sixth position.
2-Chloroquinoline-6-sulfonyl chloride: Contains a quinoline ring instead of a naphthalene ring.
6-Chloro-2-naphthyl sulfonyl chloride: Contains a chlorine atom at the sixth position instead of a methoxy group.
Uniqueness
3-Methoxynaphthalene-2-sulfonyl chloride is unique due to the presence of both a methoxy group and a sulfonyl chloride group on the naphthalene ring. This combination of functional groups imparts specific reactivity and properties, making it valuable in various chemical and biological applications.
Propriétés
Formule moléculaire |
C11H9ClO3S |
|---|---|
Poids moléculaire |
256.71 g/mol |
Nom IUPAC |
3-methoxynaphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClO3S/c1-15-10-6-8-4-2-3-5-9(8)7-11(10)16(12,13)14/h2-7H,1H3 |
Clé InChI |
BNASEVJRZNCLFF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC=CC=C2C=C1S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-Bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13477081.png)
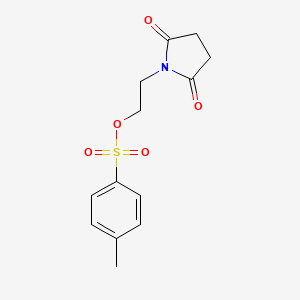

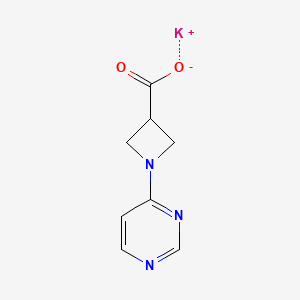
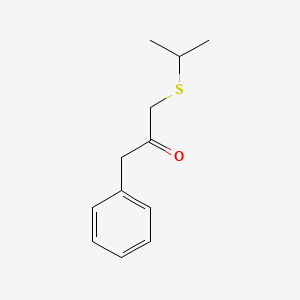
![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13477119.png)
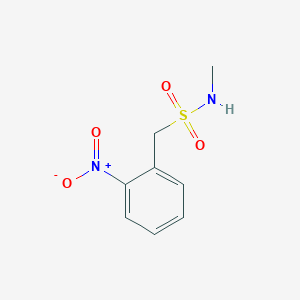

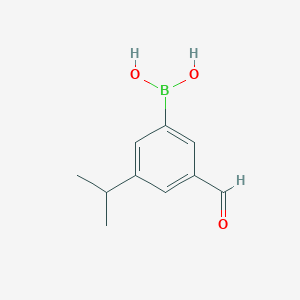
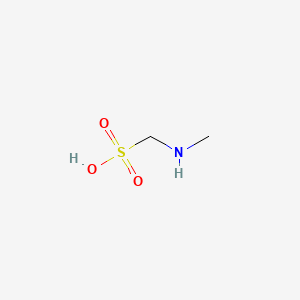
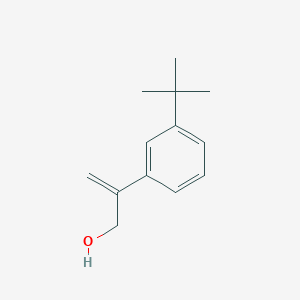

![5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B13477157.png)
